1-(2,6-Difluorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
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Description
1-(2,6-Difluorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18F2N2O2 and its molecular weight is 332.351. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
A study by Özgeriş et al. (2017) involves the synthesis of ureas and sulfamides derived from 1-aminotetralins, showcasing their variable cytotoxic activity against human glioblastoma and prostate cancer cell lines. The findings suggest the potential of these compounds as anticancer agents (Özgeriş et al., 2017).
Chemical Interactions and Synthesis Techniques
Tomita and Hse (1992) explored the reactions of urea with methylolphenols under acidic conditions, leading to the formation of various benzylureas. This study indicates the compound's utility in chemical synthesis and the exploration of its reactivity under different conditions (Tomita & Hse, 1992).
Conformational Adjustments in Chemical Structures
Phukan and Baruah (2016) discussed conformational adjustments in synthons of urea and thiourea-based assemblies, highlighting the compound's role in understanding molecular interactions and structure-function relationships in chemical systems (Phukan & Baruah, 2016).
Hypotensive and Antiarrhythmic Activities
Chalina and Chakarova (1998) synthesized urea derivatives showing pronounced hypotensive and antiarrhythmic activities in anesthetized rats. This study underscores the potential medicinal chemistry applications of such compounds (Chalina & Chakarova, 1998).
Antimicrobial Activity
Reddy et al. (2003) reported on the synthesis and evaluation of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas for their antimicrobial activity. The compounds exhibited moderate antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Reddy et al., 2003).
Rheology and Morphology in Hydrogel Formation
Lloyd and Steed (2011) investigated how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gel's properties varying based on the anion present. This research provides insight into the material science applications of urea derivatives in developing new gel materials (Lloyd & Steed, 2011).
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-14-6-3-7-15(20)16(14)22-17(23)21-11-18(24)9-8-12-4-1-2-5-13(12)10-18/h1-7,24H,8-11H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSLMTZAYMFCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)NC3=C(C=CC=C3F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.